Lipophilicity Modulation: XLogP3 Shift Relative to Methylthio Analog
The –SCF₂H group provides a tunable lipophilic handle distinct from –SCH₃. The target compound shows a computed XLogP3 of 4.0, compared to 2.9 for the direct analog N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide (CID 71782241), representing a ΔXLogP3 of +1.1 log units [1][2]. This 37% increase in calculated lipophilicity can improve membrane permeability while the –SCF₂H hydrogen maintains the capacity for specific polar interactions.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide; XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +1.1 (37% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a key parameter for intracellular target engagement; procurement of the –SCF₂H analog avoids the permeability deficit of the –SCH₃ comparator.
- [1] PubChem. 2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide. Compound Summary, CID 86264339. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem. N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide. Compound Summary, CID 71782241. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
